molecular formula C20H14FN3O2 B2714871 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 867329-86-0

1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2714871
CAS RN: 867329-86-0
M. Wt: 347.349
InChI Key: JXKSACISZMXPDA-UHFFFAOYSA-N
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Description

The compound “1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that belongs to the class of pyrazolopyridines . Pyrazolopyridines are bicyclic heterocyclic compounds that have been of interest due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolopyridines are generally synthesized through multicomponent reactions . For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a carboxylic acid group, a phenyl group, and a fluorophenyl group.


Chemical Reactions Analysis

Pyrazolopyridines can undergo a variety of chemical reactions, depending on the substituents present on the molecule . The presence of the carboxylic acid group could potentially allow for reactions such as esterification or amide formation.

Scientific Research Applications

Potential in Cancer Treatment

Research indicates that compounds structurally related to 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit properties useful in cancer therapy. Specifically, derivatives have been studied for their ability to inhibit Aurora kinases, which play a crucial role in cell division. Such inhibitors can be utilized in treating various cancers by targeting the cell cycle and halting the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Labeling

The compound and its analogs have been used in chemical synthesis processes, including the detailed synthesis of labeled compounds with carbon-13, carbon-14, and tritium. These processes are essential for tracking the distribution and metabolism of drugs within the body, providing valuable information for drug development and pharmacokinetic studies (B. Latli et al., 2018).

Molecular Structure and Vibrational Spectra Analysis

Theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds have been conducted. Such studies are crucial for understanding the molecular behavior, stability, and reactivity of these compounds, which is vital for their potential application in drug development and material science (Khaled Bahgat et al., 2009).

Fluorescent pH Sensor Development

Heteroatom-containing organic fluorophores related to 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been synthesized and found to exhibit properties making them useful as fluorescent pH sensors. Such sensors can reversibly switch their emission in response to pH changes, making them valuable tools for bioimaging and monitoring environmental changes (Zhiyong Yang et al., 2013).

Antibacterial Applications

Synthesis and antibacterial screening of pyrazolo[3,4-b]pyridine-4-carboxylic acids and their derivatives reveal that some of these compounds exhibit significant antibacterial activities. This suggests their potential use in developing new antibacterial agents to combat resistant bacterial strains (T. Maqbool et al., 2014).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. Given the biological activities exhibited by other pyrazolopyridines, this compound could potentially have applications in medicinal chemistry .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c21-15-8-4-5-13(9-15)12-24-19-17(11-22-24)16(20(25)26)10-18(23-19)14-6-2-1-3-7-14/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKSACISZMXPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC(=CC=C4)F)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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